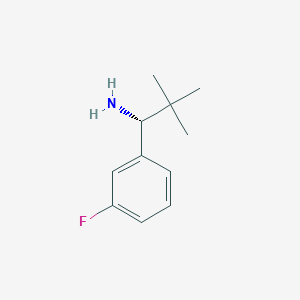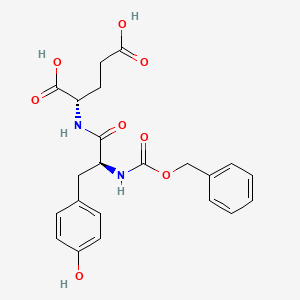
1-(4-M-Tolyloxy-phenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-M-Tolyloxy-phenyl)-ethanone: is an organic compound with a molecular formula of C15H14O2 It is characterized by the presence of a tolyloxy group attached to a phenyl ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-M-Tolyloxy-phenyl)-ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-M-Tolyloxy-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include nitric acid for nitration and halogens for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1-(4-M-Tolyloxy-phenyl)-ethanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic chemistry.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(4-M-Tolyloxy-phenyl)-ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
1-(4-M-Tolyloxy-phenyl)-ethan-1-amine: This compound is structurally similar but contains an amine group instead of an ethanone group.
4-M-Tolyloxy-phenylamine: Another related compound with an amine group attached to the aromatic ring.
Uniqueness: 1-(4-M-Tolyloxy-phenyl)-ethanone is unique due to the presence of the ethanone group, which imparts different chemical properties and reactivity compared to its amine counterparts. This uniqueness makes it valuable in specific applications where the ethanone functionality is required.
Propiedades
Número CAS |
99433-26-8 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-[4-(3-methylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-15(10-11)17-14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3 |
Clave InChI |
QLQGGSGHWFRGFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)








